molecular formula C9H19N3O B1489147 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide CAS No. 1343017-64-0

2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide

Cat. No. B1489147
CAS RN: 1343017-64-0
M. Wt: 185.27 g/mol
InChI Key: VCGKZRGTWOTLJI-UHFFFAOYSA-N
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Description

“2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide” is a compound with an azetidine core, which is a four-membered ring containing a nitrogen atom . Azetidines are known to be important in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide” would likely involve a four-membered azetidine ring with an amine group at the 3-position and a diethylacetamide group at the 2-position .


Chemical Reactions Analysis

Azetidines are known to participate in various chemical reactions. For instance, they can undergo aza-Michael addition reactions with NH-heterocycles .

Scientific Research Applications

Enantiospecific Synthesis and Potential Antiviral Agents

  • The compound has been investigated in the enantiospecific synthesis of nucleoside analogs, showing promise as potential antiviral agents. The synthesis involves constructing the base on 1-aminoazetidine prepared from diethyl-L-tartrate, introducing a novel class of nucleoside analogs where the oxetane ring is replaced by an azetidine ring, suggesting its application in developing new antiviral therapies (Fumio Hosono et al., 1994).

Peripheral Benzodiazepine Receptor Studies

  • Another study synthesized fluoroethoxy and fluoropropoxy substituted compounds, showing high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs), highlighting its role in neurodegenerative disorder studies (C. Fookes et al., 2008).

NAAA Inhibitors for Pain and Inflammation

  • The compound also plays a role in synthesizing potent α-amino-β-lactam carbamic acid ester as inhibitors of intracellular N-acylethanolamine acid amidase (NAAA), demonstrating significant anti-inflammatory effects in animal models. This research opens pathways for treating pain and inflammation through NAAA inhibition (A. Nuzzi et al., 2016).

Antibacterial Applications

  • Research on fluoroquinolones has led to the development of compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating a potential use in combating resistant bacterial strains. This showcases the compound's utility in designing new antibacterial agents (Y. Kuramoto et al., 2003).

Safety and Hazards

While specific safety and hazard data for “2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide” is not available, compounds with similar structures have been associated with certain hazards. For example, “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” has been associated with hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for research on “2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)7-11-5-8(10)6-11/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGKZRGTWOTLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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